molecular formula C26H39N3O6S B12758594 Sulpiride adamantanecarboxylate CAS No. 55247-89-7

Sulpiride adamantanecarboxylate

Cat. No.: B12758594
CAS No.: 55247-89-7
M. Wt: 521.7 g/mol
InChI Key: MDJRIKWBMSTOKD-UHFFFAOYSA-N
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Description

Sulpiride adamantanecarboxylate is a derivative of sulpiride, a well-known antipsychotic medication belonging to the benzamide class. This compound combines the pharmacological properties of sulpiride with the unique structural features of adamantanecarboxylate, potentially enhancing its therapeutic efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulpiride adamantanecarboxylate typically involves the following steps:

    Formation of Adamantanecarboxylic Acid: Adamantane is oxidized using potassium permanganate to form adamantanecarboxylic acid.

    Coupling Reaction: Sulpiride is then coupled with adamantanecarboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, including steps like solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

Sulpiride adamantanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group in sulpiride can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of adamantanecarboxylic acid derivatives.

    Reduction: Conversion of sulfonamide to amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Sulpiride adamantanecarboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of adamantane derivatives on the pharmacokinetics and pharmacodynamics of benzamide drugs.

    Biology: Investigated for its potential neuroprotective effects and its ability to modulate dopamine receptors.

    Medicine: Explored as a potential treatment for psychiatric disorders, including schizophrenia and depression, due to its enhanced stability and efficacy.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Sulpiride adamantanecarboxylate exerts its effects primarily through antagonism of dopamine D2 receptors. The adamantane moiety may enhance the compound’s ability to cross the blood-brain barrier and increase its binding affinity for the receptor. This results in improved therapeutic outcomes in the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    Sulpiride: The parent compound, primarily used as an antipsychotic.

    Amisulpride: A similar benzamide antipsychotic with a different substitution pattern.

    Levosulpiride: The levo-isomer of sulpiride, used for similar indications.

Uniqueness

Sulpiride adamantanecarboxylate stands out due to the incorporation of the adamantane moiety, which may enhance its pharmacological properties, including increased stability, better blood-brain barrier penetration, and potentially improved efficacy in treating psychiatric disorders.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action

Properties

CAS No.

55247-89-7

Molecular Formula

C26H39N3O6S

Molecular Weight

521.7 g/mol

IUPAC Name

adamantane-1-carboxylic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C15H23N3O4S.C11H16O2/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);7-9H,1-6H2,(H,12,13)

InChI Key

MDJRIKWBMSTOKD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C1C2CC3CC1CC(C2)(C3)C(=O)O

Origin of Product

United States

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